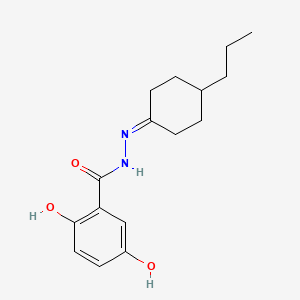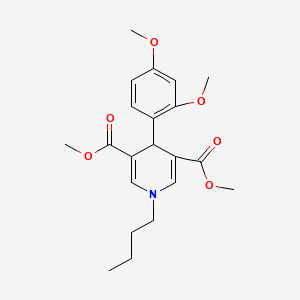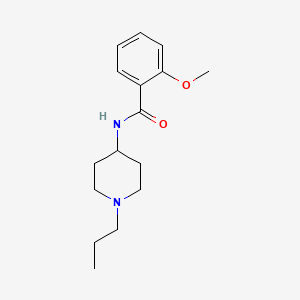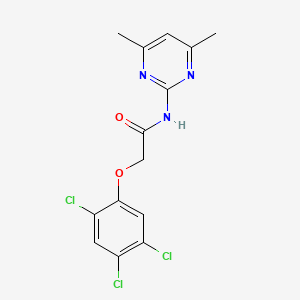
2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide
Descripción general
Descripción
2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of 2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide is not fully understood. However, it has been proposed that this compound exerts its biochemical and physiological effects by modulating various cellular signaling pathways. For example, it has been suggested that this compound may inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. Some of the effects of this compound include:
1. Anti-inflammatory effect: This compound has been found to possess anti-inflammatory activity that makes it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
2. Antioxidant effect: This compound has been found to possess antioxidant activity that makes it a potential candidate for the development of drugs for the treatment of oxidative stress-related diseases.
3. Anti-cancer effect: this compound has been found to possess anti-cancer activity that makes it a potential candidate for the development of drugs for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide in lab experiments include:
1. High yield and purity: The synthesis method of this compound has been optimized for high yield and purity, making it a reliable compound for lab experiments.
2. Versatile applications: This compound has been found to possess various biochemical and physiological effects, making it a versatile compound for lab experiments.
The limitations of using this compound in lab experiments include:
1. Limited research: The research on this compound is still in its early stages, and there is limited information available on its biochemical and physiological effects.
2. Lack of toxicity data: There is limited information available on the toxicity of this compound, making it difficult to assess its safety for use in lab experiments.
Direcciones Futuras
There are several future directions for the research on 2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide. Some of the potential future directions include:
1. Further investigation of its mechanism of action: The mechanism of action of this compound is not fully understood, and further investigation is needed to elucidate its cellular signaling pathways.
2. Development of new drugs: The biochemical and physiological effects of this compound make it a promising candidate for the development of new drugs for the treatment of various diseases.
3. Assessment of its toxicity: Further research is needed to assess the toxicity of this compound and its safety for use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs. The synthesis method of this compound has been optimized for high yield and purity, making it a reliable compound for lab experiments. Further research is needed to elucidate its mechanism of action, assess its toxicity, and develop new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
2,5-dihydroxy-N'-(4-propylcyclohexylidene)benzohydrazide has been the subject of various scientific research studies due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs. Some of the scientific research applications of this compound include:
1. Anti-inflammatory activity: this compound has been found to possess anti-inflammatory activity that makes it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
2. Antioxidant activity: This compound has been found to possess antioxidant activity that makes it a potential candidate for the development of drugs for the treatment of oxidative stress-related diseases.
3. Anti-cancer activity: this compound has been found to possess anti-cancer activity that makes it a potential candidate for the development of drugs for the treatment of cancer.
Propiedades
IUPAC Name |
2,5-dihydroxy-N-[(4-propylcyclohexylidene)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-3-11-4-6-12(7-5-11)17-18-16(21)14-10-13(19)8-9-15(14)20/h8-11,19-20H,2-7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTOPEXBZAUEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=NNC(=O)C2=C(C=CC(=C2)O)O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4750994.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4750996.png)
![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751000.png)
![N-[2-({[(3-chlorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4751002.png)


![methyl 4-chloro-3-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4751036.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide](/img/structure/B4751054.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B4751061.png)
![N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4751076.png)

![ethyl 2-{[2-cyano-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4751083.png)
![3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4751095.png)